molecular formula C16H13N3O2S B14528541 3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine CAS No. 62329-76-4

3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine

Cat. No.: B14528541
CAS No.: 62329-76-4
M. Wt: 311.4 g/mol
InChI Key: HOZZQXWUTASBKW-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-methyl-2-nitroaniline with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: 3-(4-Methyl-2-aminophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and nitro group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Lacks the methyl group, which may affect its biological activity.

    3-(4-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Lacks the nitro group, which may reduce its reactivity.

    3-(4-Methyl-2-nitrophenyl)-4-methyl-1,3-thiazol-2(3H)-imine: Contains an additional methyl group on the thiazole ring, potentially altering its properties.

Uniqueness

3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

62329-76-4

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C16H13N3O2S/c1-11-7-8-13(14(9-11)19(20)21)18-15(10-22-16(18)17)12-5-3-2-4-6-12/h2-10,17H,1H3

InChI Key

HOZZQXWUTASBKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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